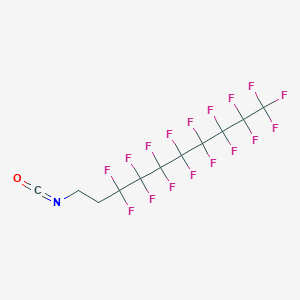

2-(Perfluorooctyl)ethyl isocyanate

Vue d'ensemble

Description

2-(Perfluorooctyl)ethyl isocyanate is a specialized chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a perfluorooctyl group attached to an ethyl isocyanate moiety. This compound is often used in research and industrial applications due to its reactivity and ability to form stable derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluorooctyl)ethyl isocyanate typically involves the reaction of perfluorooctyl ethylamine with phosgene or other carbonylating agents. One common method includes the following steps :

Preparation of Perfluorooctyl Ethylamine: This is achieved by reacting perfluorooctyl iodide with ethylamine in the presence of a base.

Formation of Isocyanate: The perfluorooctyl ethylamine is then reacted with phosgene in an inert solvent such as toluene at temperatures ranging from 50-55°C. The reaction mixture is refluxed for an additional hour to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving the overall safety of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Perfluorooctyl)ethyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can add to compounds with active hydrogen atoms, such as water and alcohols, forming carbamic acids and their derivatives.

Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

Amines: React with this compound to form ureas under mild conditions.

Alcohols: React to form carbamates, typically requiring a catalyst such as dibutyltin dilaurate.

Water: Reacts to form carbamic acid, which can decompose to release carbon dioxide.

Major Products

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Carbamic Acids: Formed from the reaction with water.

Applications De Recherche Scientifique

Material Science

Coatings and Surface Treatments

- Fluorochemical Coatings : 2-(Perfluorooctyl)ethyl isocyanate is utilized in the formulation of fluorochemical urethane compositions designed for treating fibrous substrates. These coatings enhance oil and water repellency, stain resistance, and durability, making them ideal for textiles and other porous materials. The compositions can be applied without high-temperature curing, which simplifies processing and application methods .

- Durability Enhancements : The compound's ability to impart durable stain-release properties allows treated substrates to resist wear from cleaning and environmental exposure. This is particularly beneficial in industries where fabric longevity is critical .

Medicinal Chemistry

Synthesis of Fluorinated Compounds

- Reactive Intermediates : In medicinal chemistry, this compound serves as a reactive intermediate in the synthesis of various fluorinated compounds. Its unique reactivity profile enables the creation of complex molecules that exhibit enhanced biological activity or stability due to their fluorinated nature .

- Drug Development : The incorporation of fluorine into drug molecules can significantly alter their pharmacokinetics and pharmacodynamics, making this compound valuable in the development of new therapeutics.

Environmental Applications

Research on Fluorinated Polymers

- Fluoropolymer Studies : Research involving this compound contributes to the understanding of side-chain fluorinated polymers and their life cycles. This knowledge is crucial for assessing environmental impacts and developing sustainable alternatives .

- Degradation Studies : Investigations into the degradation pathways of fluorinated compounds help inform regulatory policies and risk assessments regarding their environmental persistence and toxicity .

Analytical Chemistry

Derivatization Agent

- Analytical Applications : The compound has been employed as a derivatizing agent in analytical chemistry, facilitating the detection and quantification of various analytes through improved chromatographic properties. This application is particularly relevant in the analysis of environmental samples where fluorinated compounds may be present.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Perfluorooctyl)ethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and water. This reactivity allows it to form stable urea, carbamate, and carbamic acid derivatives, which are useful in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Octyl isocyanate

- Ethyl isocyanate

- Perfluorodecyl isocyanate

Comparison

2-(Perfluorooctyl)ethyl isocyanate is unique due to the presence of the perfluorooctyl group, which imparts distinct hydrophobic and oleophobic properties. Compared to other isocyanates, it offers enhanced stability and reactivity, making it suitable for specialized applications in material science and analytical chemistry .

Activité Biologique

Overview

2-(Perfluorooctyl)ethyl isocyanate (CAS No. 142010-50-2) is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound is characterized by a perfluorinated alkyl chain, which imparts unique physicochemical properties, influencing its interaction with biological systems. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

- Chemical Formula : C10H11F17N

- Molecular Weight : 472.18 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents; low solubility in water due to the hydrophobic nature of the perfluorinated chain.

The presence of the perfluorinated group enhances the compound's stability and resistance to degradation, which can affect its biological interactions.

This compound primarily acts through the following mechanisms:

- Interaction with Biological Membranes : The fluorinated tail facilitates interactions with lipid bilayers, potentially altering membrane integrity and fluidity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Properties

Research indicates that fluorinated compounds, including this compound, exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival.

Cytotoxicity Studies

Cytotoxicity assessments have shown variable effects depending on concentration and exposure duration. At lower concentrations, this compound appears to have minimal toxic effects on mammalian cells, while higher concentrations can induce apoptosis or necrosis .

Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound effectively inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. The compound exhibited a dose-dependent response, with significant reductions in colony-forming units (CFUs) observed at higher concentrations .

| Concentration (µg/mL) | CFU Reduction (%) |

|---|---|

| 50 | 30 |

| 100 | 60 |

| 200 | 90 |

Study 2: Cytotoxic Effects on Human Cell Lines

A cytotoxicity assay using human liver cell lines revealed that exposure to concentrations above 100 µg/mL resulted in significant cell death after 24 hours. The study highlighted the importance of determining safe exposure levels for potential therapeutic applications .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 90 |

| 100 | 70 |

| 200 | 40 |

Safety and Toxicological Considerations

While the biological activity of this compound shows promise, safety assessments are critical. Toxicological studies indicate potential risks associated with prolonged exposure, particularly regarding liver toxicity and environmental persistence due to its fluorinated structure .

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-isocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F17NO/c12-4(13,1-2-29-3-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIIIDIAZYSZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583420 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-isocyanatodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142010-50-2 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-isocyanatodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-isocyanatodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.